molecular formula C20H26N4O B2961586 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide CAS No. 1797804-27-3

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide

Cat. No.: B2961586
CAS No.: 1797804-27-3
M. Wt: 338.455
InChI Key: ZDTJUJPLFDXFCY-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide is a synthetic small molecule featuring a pyrimidine core, a privileged scaffold in medicinal chemistry. The pyrimidine ring is a fundamental heterocycle found in nucleic acids and many bioactive molecules, making derivatives like this one a subject of significant research interest for probing biological pathways . This compound is characterized by a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine group, a structure observed in other research compounds, linked to a 4-phenylbutanamide chain via a methylene bridge . The pyrrolidine and phenyl substituents are known to influence the molecule's lipophilicity and potential for biomolecular interactions. Pyrimidine-based compounds are extensively investigated in scientific literature for a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties, although the specific profile of this molecule is yet to be fully characterized . Its mechanism of action would be highly specific to its molecular target, which requires empirical determination. As a research tool, it holds value for chemical biology, hit-to-lead optimization, and pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16-14-19(24-12-5-6-13-24)23-18(22-16)15-21-20(25)11-7-10-17-8-3-2-4-9-17/h2-4,8-9,14H,5-7,10-13,15H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTJUJPLFDXFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)CCCC2=CC=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide is a synthetic compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article delves into its structure, synthesis, and biological effects, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H25N5OC_{19}H_{25}N_{5}O. The compound features a pyrimidine ring substituted with a pyrrolidine group and a phenylbutanamide moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC19H25N5O
Molecular Weight325.44 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Pyrimidine Ring : Starting materials are reacted under controlled conditions to form the pyrimidine structure.
  • Introduction of the Pyrrolidine Group : This step often requires specific catalysts and reaction conditions to ensure high yield.
  • Coupling with Phenylbutanamide : The final step involves coupling reactions that link the pyrimidine derivative with the butanamide moiety.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

A notable study demonstrated that related compounds induced G2/M phase arrest in leukemia cells, leading to apoptosis through mitochondrial pathways. The IC50 values for these compounds were reported as low as 103 nM for certain leukemia cell lines, suggesting potent activity against cancer cells .

The proposed mechanism of action includes:

  • Inhibition of Specific Kinases : Compounds may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects.
  • Induction of Apoptosis : Activation of caspase pathways has been observed, leading to programmed cell death in cancerous cells.
  • Modulation of Signaling Pathways : Interference with pathways such as AKT/mTOR has been noted, which are critical in cancer cell survival and growth.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Leukemia Cells :
    • Objective : To evaluate the effects on HL-60 leukemia cells.
    • Findings : Induced significant apoptosis and G2/M arrest; down-regulation of cyclins was observed.
    • : The compound shows promise as an anticancer agent with specific targeting capabilities .
  • Selectivity Profiling :
    • Objective : To assess selectivity against various kinases.
    • Findings : High selectivity for ALK5/ALK4 kinases was noted, with minimal off-target effects.
    • : This selectivity enhances its potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Literature

Compound m [(R)-N-[(2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide] ():

  • Key Differences: Contains a tetrahydropyrimidinone ring instead of pyrrolidine. Features diphenylhexane backbone with hydroxy and acetamido groups, increasing molecular complexity.
  • Implications : The hydroxy group may enhance solubility, while the larger backbone could reduce membrane permeability compared to the target compound .

Compound o [(S)-N-[(2R,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide] ():

  • Shares structural similarities with Compound m but differs in stereochemistry (S-configuration at position 2).
  • Activity : Stereochemical variations in such analogs often influence binding affinity and metabolic stability .

Thienopyrimidine-Based Derivatives ()

Example: N-((2-(1H-indazol-4-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-(2-methoxyethyl)-1-methylsulfonyl-piperidin-4-amine.

  • Core Structure: Thieno[3,2-d]pyrimidine instead of pyrimidine.
  • Substituents : Morpholine and methylsulfonyl-piperidine groups.
  • Morpholine improves aqueous solubility but may reduce lipophilicity compared to pyrrolidine .

Fluorophenyl- and Methoxyphenyl-Substituted Pyrimidines ()

Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine.

  • Key Features :
    • Fluorophenyl and methoxyphenyl substituents.
    • Hydrogen bonding via amine groups stabilizes crystal packing.
  • Comparison :
    • The fluorine atom introduces electronegativity, enabling halogen bonding absent in the target compound.
    • Methoxy groups enhance polarity but may limit blood-brain barrier penetration compared to the target’s pyrrolidine .

Triazine-Based Analogues ()

Example: A triazine derivative with pyrrolidinyl and dimethylamino groups.

  • Core Structure : Triazine instead of pyrimidine.
  • Comparison: The triazine ring is less electron-rich than pyrimidine, altering electronic interactions.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound (CAS 1797804-27-3) Pyrimidine Pyrrolidin-1-yl, 4-phenylbutanamide 338.4 Moderate lipophilicity
Compound m Tetrahydropyrimidinone Diphenylhexane, hydroxy, acetamido >500 (estimated) High polarity, low permeability
EU Patent Compound Thienopyrimidine Morpholine, methylsulfonyl-piperidine ~550 (estimated) Enhanced solubility
Fluorophenyl Derivative Pyrimidine 2-Fluorophenyl, 4-methoxyphenyl 406.4 Halogen bonding, crystalline

Key Research Findings

  • Synthetic Complexity : Compounds with stereochemical diversity () require multi-step syntheses, whereas the target compound’s simpler structure may favor scalability .
  • Solubility vs. Permeability : Morpholine-containing analogs () prioritize solubility, while pyrrolidine groups (target compound) balance lipophilicity for membrane penetration .

Q & A

Q. What are the established synthetic routes for N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-4-phenylbutanamide, and what key reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrimidine core via cyclocondensation of substituted amidines with β-keto esters. For example, 6-methyl-2-phenylpyrimidin-4-amine derivatives are synthesized using 4-methoxybenzaldehyde and thiourea under acidic conditions .
  • Step 2: Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert atmosphere improves regioselectivity .
  • Step 3: Final acylation with 4-phenylbutanoyl chloride in anhydrous dichloromethane, using triethylamine as a base.
    Critical Conditions:
  • Use of anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.
  • Temperature control (<0°C) during acylation to minimize side reactions.
  • Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituents (e.g., pyrrolidine N–CH₂ at δ 3.5–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm).
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrimidine ring .
  • X-ray Crystallography:
    • Determines dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions closing six-membered rings) .
    • Crystallization in ethanol/water (1:1) at 4°C yields diffraction-quality crystals .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₂₁H₂₇N₅O, [M+H]⁺ calc. 390.2285) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from assay variability or structural polymorphism. To address this:

  • Standardize Assays: Use isogenic cell lines (e.g., HEK293T) and consistent ATP concentrations in kinase inhibition assays.
  • Control for Polymorphism: Characterize crystal forms via differential scanning calorimetry (DSC) and compare bioactivity of each polymorph .
  • Dose-Response Analysis: Perform IC₅₀ determinations across ≥3 independent replicates to assess reproducibility.
  • Structural-Activity Relationship (SAR): Modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate activity contributors .

Q. What computational strategies predict the binding affinity of this compound to kinase targets like CDK2?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Use the CDK2 crystal structure (PDB: 1HCL) to model interactions. The pyrrolidine group may occupy the hydrophobic pocket, with ∆G values < -8 kcal/mol indicating strong binding .
  • Molecular Dynamics (MD) Simulations (GROMACS):
    • Simulate ligand-protein stability over 100 ns; analyze RMSD (<2 Å) and hydrogen bond persistence (>70% simulation time).
  • Quantitative SAR (QSAR):
    • Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (R² > 0.7) .

Q. How can synthetic byproducts (e.g., N-alkylated impurities) be minimized during the final acylation step?

Methodological Answer:

  • Temperature Control: Maintain reaction at -10°C to suppress competing N-alkylation.
  • Catalyst Optimization: Use DMAP (4-dimethylaminopyridine) to enhance acylation selectivity over alkylation.
  • Byproduct Monitoring: Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Adjust gradient elution to resolve impurities (<0.5% area) .

Q. What strategies mitigate low solubility in aqueous buffers during in vitro assays?

Methodological Answer:

  • Co-Solvent Systems: Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.01% Tween-80.
  • Nanoparticle Formulation: Use solvent evaporation to encapsulate the compound in PLGA nanoparticles (size: 150–200 nm, PDI < 0.2) for improved dispersion .
  • pH Adjustment: Solubilize in citrate buffer (pH 4.0) if the compound contains basic amines .

Q. Notes

  • Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
  • Advanced questions emphasize reproducibility, structural analysis, and computational modeling.
  • Basic questions focus on foundational synthesis and characterization.

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